molecular formula C28H24N4O3 B4288001 6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4288001
M. Wt: 464.5 g/mol
InChI Key: XYBTZLIWPLDKIX-UHFFFAOYSA-N
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Description

6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound belonging to the family of pyranopyrazoles, which are known for their diverse range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step procedures, beginning with the preparation of the appropriate aldehydes, ketones, and pyrazolone derivatives. A common synthetic route involves the condensation of an aldehyde with a pyrazolone derivative under basic conditions, followed by the addition of malononitrile and a suitable catalyst. Reaction conditions such as temperature, solvent, and pH can be optimized to increase yield and purity.

Industrial Production Methods

While industrial production methods for this specific compound are not well-documented, similar pyranopyrazole derivatives are often synthesized using batch or continuous flow processes. These methods may involve the use of automated reactors to control reaction conditions precisely, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Typically involving agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding oxides.

  • Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions where halogens or other groups replace certain substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Catalysts: : Acid or base catalysts to facilitate condensation reactions

Major Products Formed

Major products from these reactions typically include various oxidized or reduced derivatives, which can further undergo functionalization to yield diverse chemical structures.

Scientific Research Applications

Chemistry

In chemistry, 6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile serves as an important intermediate in the synthesis of more complex molecules. It is also studied for its unique structural properties, which may contribute to novel chemical reactions and pathways.

Biology

The biological applications of this compound include its potential use as a biochemical probe to study enzyme activities or as a molecular tool in cellular imaging techniques.

Medicine

In medicine, pyranopyrazole derivatives are explored for their anti-inflammatory, anticancer, and antimicrobial properties. This compound, specifically, has been investigated for its potential therapeutic effects and as a lead compound in drug development programs.

Industry

In the industrial sector, compounds like this one can be used in the manufacture of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action typically involves the interaction of the compound with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies have shown that this compound can modulate various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Uniqueness

Compared to other pyranopyrazole derivatives, 6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits unique structural features that enhance its reactivity and biological activity. Its specific substituents provide distinct electronic and steric effects, making it stand out in this chemical family.

Similar Compounds

Similar compounds include:

  • 6-amino-4-phenyl-3,5-dicarbonitrile

  • 4-(4-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

These compounds share some structural similarities but differ in their substituents and specific biological activities.

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Properties

IUPAC Name

6-amino-4-(3-ethoxy-4-phenylmethoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3/c1-2-33-23-15-20(13-14-22(23)34-17-18-9-5-3-6-10-18)24-21(16-29)27(30)35-28-25(24)26(31-32-28)19-11-7-4-8-12-19/h3-15,24H,2,17,30H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBTZLIWPLDKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 3
6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 4
6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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